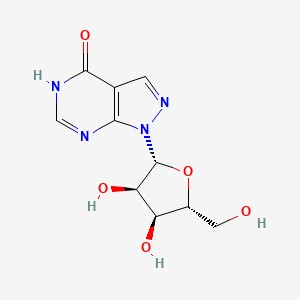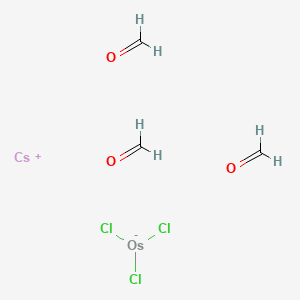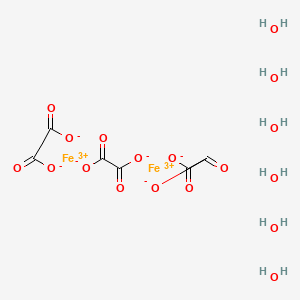
Trichlorooxobis(triphenylphosphine)rhenium(V)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichlorooxobis(triphenylphosphine)rhenium(V), also known as Bis(triphenylphosphine)rhenium oxytrichloride or Bis(triphenylphosphine)trichlororhenium oxide, is a chemical compound with the formula [ (C6H5)3P]2ReOCl3 . It is a yellow, air-stable solid that serves as a precursor to a variety of other rhenium complexes .
Synthesis Analysis
This compound is commercially available but can also be synthesized by reacting perrhenic acid with triphenylphosphine in a mixture of hydrochloric acid and acetic acid . In this reaction, Re(VII) is reduced to Re(V), and triphenylphosphine is oxidized to its oxide .Molecular Structure Analysis
In this diamagnetic compound, Re has an octahedral coordination environment with one oxo, three chloro, and two mutually trans triphenylphosphine ligands . The oxidation state of rhenium is +5 .Chemical Reactions Analysis
Trichlorooxobis(triphenylphosphine)rhenium(V) has been found to react with various solvents under high temperature conditions in sealed tube reactions . For example, it reacts with chloroform to produce a variety of products . When reacted with toluene, it produces a compound containing coordinated triphenylphosphine and triphenylphosphine oxide .Physical And Chemical Properties Analysis
Trichlorooxobis(triphenylphosphine)rhenium(V) appears as yellow microcrystals . It has a melting point of 205°C (dec.) (lit.) . It is not soluble in water .Wissenschaftliche Forschungsanwendungen
Homogeneous Catalysts
This compound has been investigated for its potential use as a homogeneous catalyst . The study involved investigating solvent interactions of trans-trichlorooxobis(triphenylphosphine)rhenium(V) to understand its potential as a catalyst .
High-Temperature Reactions
Trans-trichlorooxobis(triphenylphosphine)rhenium(V) has been used in sealed tube reactions under high-temperature conditions . These reactions have produced a variety of products, indicating the compound’s potential in high-temperature chemical processes .
Chemical Synthesis
The compound has been used in reactions with various solvents like chloroform, toluene, and acetone, producing a range of products . This indicates its potential use in chemical synthesis .
Tracer Studies
Trichlorooxobis(triphenylphosphine)rhenium(V) has been used as a tracer in studies investigating the pore structure and tracer migration behavior of shales . The tracer studies help understand the association of tracers with mineral or organic matter phases .
Catalyst for Selective Hydrogenation Reactions
It has been used as a catalyst for selective hydrogenation reactions . This application is significant in the field of organic chemistry where selective hydrogenation is a crucial process .
Catalyst for Living Radical Polymerization Reactions
Trichlorooxobis(triphenylphosphine)rhenium(V) has been used as a catalyst for living radical polymerization reactions . This process is essential in the production of well-defined polymers with controlled molecular weights .
Catalyst for Chemoselective Direct Reductive Amination Reactions
The compound has been applied as a catalyst for chemoselective direct reductive amination reactions . This reaction is a key step in the synthesis of many pharmaceuticals, natural products, and materials .
Encapsulation Studies
Trichlorooxobis(triphenylphosphine)rhenium(V) has been used in encapsulation studies, specifically in the spray-chilling encapsulation of 2-acetyl-1-pyrroline zinc chloride complex using hydrophobic materials . This application is significant in the field of drug delivery and controlled release systems .
Wirkmechanismus
Target of Action
Trichlorooxobis(triphenylphosphine)rhenium(V) is a complex compound that primarily targets secondary alcohols . It acts as a catalyst in the selective oxidation of these alcohols .
Mode of Action
The compound interacts with its targets through a catalytic process. It facilitates the oxidation of secondary alcohols, converting them into corresponding ketals . This interaction results in significant changes in the chemical structure of the target molecules.
Biochemical Pathways
The primary biochemical pathway affected by Trichlorooxobis(triphenylphosphine)rhenium(V) is the oxidation of secondary alcohols . The compound acts as a catalyst, accelerating the reaction rate without being consumed in the process. The downstream effects include the production of ketals, which are key intermediates in various organic synthesis processes.
Result of Action
The action of Trichlorooxobis(triphenylphosphine)rhenium(V) results in the transformation of secondary alcohols into ketals . This molecular change can have significant implications in organic synthesis, where ketals are often used as protective groups for carbonyl compounds.
Action Environment
The action of Trichlorooxobis(triphenylphosphine)rhenium(V) can be influenced by various environmental factors. For instance, the compound is known to be air-stable , suggesting that it can maintain its catalytic activity in the presence of oxygen. Additionally, the compound’s reactivity may be affected by temperature, as certain reactions involving this compound have been observed to occur under high-temperature conditions .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Trichlorooxobis(triphenylphosphine)rhenium(V) can be achieved through a reaction between rhenium pentachloride and triphenylphosphine oxide in the presence of a reducing agent.", "Starting Materials": [ "Rhenium pentachloride", "Triphenylphosphine oxide", "Reducing agent (such as sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve rhenium pentachloride in a suitable solvent (such as dichloromethane) to form a solution.", "Step 2: Add triphenylphosphine oxide to the solution and stir for several hours at room temperature.", "Step 3: Add the reducing agent to the solution and stir for several more hours.", "Step 4: Filter the resulting mixture to remove any solid impurities.", "Step 5: Evaporate the solvent to obtain the desired product, Trichlorooxobis(triphenylphosphine)rhenium(V)." ] } | |
CAS-Nummer |
17442-18-1 |
Produktname |
Trichlorooxobis(triphenylphosphine)rhenium(V) |
Molekularformel |
C36H30Cl3OP2Re |
Molekulargewicht |
833.14 |
Herkunft des Produkts |
United States |
Q & A
Q1: What is significant about the crystal structure of the investigated trans-Tetrachlorobis(triphenylphosphine)rhenium(IV) sample?
A1: The provided research paper reveals that the trans-Tetrachlorobis(triphenylphosphine)rhenium(IV) sample under investigation was found to be partially oxidized. [] This partial oxidation resulted in the presence of Trichlorooxobis(triphenylphosphine)rhenium(V) within the crystal lattice. Interestingly, the oxo ligand of Trichlorooxobis(triphenylphosphine)rhenium(V) preferentially occupies one of the six possible sites within the lattice. [] This finding provides insight into the structural characteristics and potential reactivity of both compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










